N-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide
Overview
Description
N-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide is a compound known for its fluorescent properties. It is often used in various scientific research applications due to its ability to act as a fluorescent probe. This compound is particularly valuable in the study of biological systems, where it can be used to label and track molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide typically involves the reaction of 4-nitro-2,1,3-benzoxadiazole with aniline derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of different nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
N-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed in labeling and tracking biological molecules, such as proteins and lipids, in live cells.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor various diseases.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial applications.
Mechanism of Action
The mechanism by which N-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide exerts its effects is primarily through its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a different wavelength, allowing it to be used as a fluorescent marker. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or lipids in biological systems.
Comparison with Similar Compounds
N-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide can be compared to other fluorescent compounds like:
NBD-palmitoyl-CoA: Another fluorescent analog used to label palmitoylation sites on proteins.
2-NBDG: A fluorescent deoxyglucose analog used to study glucose uptake in cells.
NBD C6-Ceramide: Used to study sphingolipid transport and metabolism mechanisms.
These compounds share similar fluorescent properties but differ in their specific applications and molecular targets, highlighting the uniqueness of this compound in its versatility and range of uses.
Properties
IUPAC Name |
N-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O4/c1-8(20)15-9-2-4-10(5-3-9)16-11-6-7-12(19(21)22)14-13(11)17-23-18-14/h2-7,16H,1H3,(H,15,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYRWKVBKPOLCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=CC=C(C3=NON=C23)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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